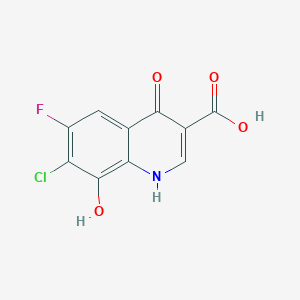
N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. The compound features a quinazoline core, which is a common scaffold in many biologically active molecules, and a methoxypyridine moiety, which can influence its pharmacokinetic properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine typically involves the condensation of 6-methoxypyridin-3-amine with 2-methylquinazolin-4-one under acidic or basic conditions. The reaction can be catalyzed by various agents, such as Lewis acids or bases, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
化学反応の分析
Types of Reactions: N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.
Substitution: The methoxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of dihydroquinazoline derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic agent for treating diseases such as cancer and infectious diseases.
Industry: Used in the development of novel materials and catalysts.
作用機序
The mechanism of action of N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The methoxypyridine moiety can enhance its binding affinity and selectivity towards these targets.
類似化合物との比較
N-(6-Methoxypyridin-3-yl)-2-methylquinazolin-4-amine can be compared with other similar compounds, such as:
- N-(6-Methoxypyridin-3-yl)-4-(pyridin-2-yl)thiazol-2-amine
- N-(6-Methoxypyridin-3-yl)-4-(pyrazin-2-yl)thiazol-2-amine
These compounds share the methoxypyridine moiety but differ in their core structures, leading to variations in their chemical and biological properties
特性
CAS番号 |
827031-29-8 |
|---|---|
分子式 |
C15H14N4O |
分子量 |
266.30 g/mol |
IUPAC名 |
N-(6-methoxypyridin-3-yl)-2-methylquinazolin-4-amine |
InChI |
InChI=1S/C15H14N4O/c1-10-17-13-6-4-3-5-12(13)15(18-10)19-11-7-8-14(20-2)16-9-11/h3-9H,1-2H3,(H,17,18,19) |
InChIキー |
GNEWLLIRDAPRSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=NC2=CC=CC=C2C(=N1)NC3=CN=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Methoxyphenyl)-4-thia-1,2-diazaspiro[4.5]dec-2-ene](/img/structure/B15065375.png)
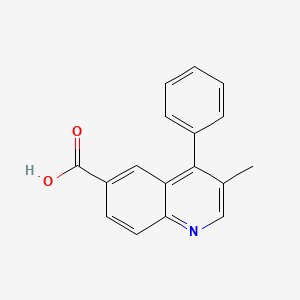

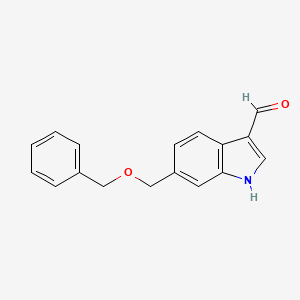
![Ethyl 4,6-dichloropyrazolo[1,5-A]pyridine-3-carboxylate](/img/structure/B15065406.png)



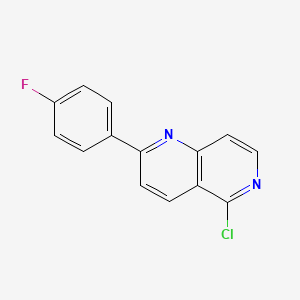
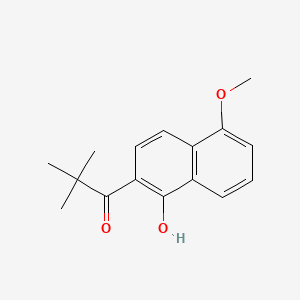
![2-[(1H-1,2,4-Triazole-5-sulfonyl)methyl]imidazo[1,2-a]pyridine](/img/structure/B15065430.png)


